Brain-to-Plasma Exposure Ratio: CLR457 (0.07) vs Buparlisib (1.5–2.0)
CLR457 was explicitly designed to minimize CNS penetration, a property confirmed by tissue distribution studies in mice. The mean brain-to-plasma AUC exposure ratio for CLR457 was 0.07, indicating near-complete exclusion from the CNS [1]. In contrast, its direct progenitor buparlisib (BKM120) exhibits excellent brain penetration with a brain-plasma ratio of 1.5 to 2.0 across multiple mouse strains, a property confirmed to be independent of efflux transporter activity at the blood-brain barrier [2]. This approximately 20- to 30-fold difference in brain exposure represents an intentional, structurally encoded differentiation rather than an incidental pharmacokinetic variation.
| Evidence Dimension | Brain-to-plasma AUC exposure ratio (Kp) |
|---|---|
| Target Compound Data | 0.07 (brain/plasma AUC ratio in mice) |
| Comparator Or Baseline | Buparlisib (BKM120): 1.5–2.0 (brain/plasma ratio in mice) |
| Quantified Difference | 21- to 29-fold lower CNS exposure for CLR457 |
| Conditions | CLR457: female OF1 mice, tissue AUC measurement at steady-state from xenograft studies; Buparlisib: multiple mouse strains (wild-type, Mdr1a/b−/−, Bcrp−/−), brain and plasma concentration measurement |
Why This Matters
For peripheral tumor models where CNS-mediated toxicity or confounding neuropharmacology must be avoided, CLR457 provides PI3K pathway inhibition without the confounding variable of intracranial target engagement that complicates interpretation with buparlisib.
- [1] Harding JJ, Bauer TM, Tan DSW, et al. Characterization and phase I study of CLR457, an orally bioavailable pan-class I PI3-kinase inhibitor. Invest New Drugs. 2019;37(2):271-281. doi:10.1007/s10637-018-0627-4 View Source
- [2] de Gooijer MC, Zhang P, Thota N, et al. Buparlisib is a brain penetrable pan-PI3K inhibitor. Sci Rep. 2018;8:10784. doi:10.1038/s41598-018-29062-w View Source
